3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(NZ)-N-[(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7N3O2/c1-5-7-2-6(4-10-12)3-9-8(7)13-11-5/h2-4,12H,1H3/b10-4- |
InChI Key |
PCLLMIDSQFJYSA-WMZJFQQLSA-N |
Isomeric SMILES |
CC1=NOC2=C1C=C(C=N2)/C=N\O |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C=NO |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Pyridine Nitriles
A patented method describes the hydrogenation of 3-methylisoxazolo[5,4-b]pyridine-5-carbonitrile in acidic media to yield the corresponding aldehyde. Key steps include:
-
Reagents : Pyridine nitrile dissolved in hydrochloric or phosphoric acid (pH 1–5).
-
Catalysts : Palladium or platinum dioxide on carbon (0.01–0.5 wt% relative to nitrile).
-
Conditions : Molecular hydrogen at ambient temperature (20–25°C) for 12–24 hours.
This method avoids over-reduction to the alcohol by maintaining strict control over hydrogen pressure and catalyst loading. The acidic environment stabilizes the aldehyde intermediate, preventing side reactions such as dimerization.
Oxidation of Methyl-Substituted Isoxazolopyridines
An alternative approach involves oxidizing 3-methylisoxazolo[5,4-b]pyridine-5-methanol using chromium trioxide (CrO₃) in dichloromethane (DCM) with pyridine as a base.
-
Reagents : CrO₃ (5 equiv), pyridine (10 equiv), DCM.
-
Conditions : Stirring at room temperature for 6–8 hours.
-
Workup : Quenching with NaHSO₃, extraction with ethyl acetate, and column chromatography (petroleum ether/ethyl acetate, 2:3 v/v).
This method is less favored due to the toxicity of chromium reagents and challenges in isolating the aldehyde from polar byproducts.
Oxime Formation via Condensation with Hydroxylamine
The aldehyde undergoes nucleophilic addition with hydroxylamine hydrochloride to form the oxime. Optimized protocols vary by solvent and catalyst:
Aqueous Acidic Conditions
-
Reagents : Hydroxylamine hydrochloride (1.5 equiv), hydrochloric acid (1M).
-
Conditions : Reflux at 80°C for 4–6 hours.
-
Mechanism : Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by hydroxylamine (Figure 1).
Table 1 : Optimization of Acidic Oxime Synthesis
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–100 | 80 |
| Reaction Time (h) | 2–8 | 4 |
| Molar Ratio (NH₂OH·HCl:Aldehyde) | 1.0–2.0 | 1.5 |
Ethanol-Pyridine Mediated Synthesis
A modified protocol using ethanol and pyridine improves solubility and reduces side reactions:
-
Reagents : Hydroxylamine hydrochloride (1.2 equiv), pyridine (4 equiv), absolute ethanol.
-
Conditions : Reflux at 78°C for 3 hours.
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (DCM/methanol, 98:2 v/v).
Pyridine acts as a scavenger for HCl, shifting the equilibrium toward oxime formation. This method minimizes oxime isomerization and enhances crystallinity.
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Purity Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.2 minutes.
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of Aldehyde-to-Oxime Conversion
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Aqueous HCl | 85–90 | 95 | Scalability |
| Ethanol-Pyridine | 92 | 98 | High crystallinity |
The ethanol-pyridine method outperforms aqueous conditions in yield and purity but requires stringent solvent drying to prevent hydrolysis.
Industrial-Scale Considerations
For kilogram-scale production:
-
Catalyst Recovery : Palladium-on-carbon can be recycled 3–4 times with <5% loss in activity.
-
Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ generates non-hazardous CaCl₂.
-
Cost Analysis : Raw material costs are dominated by hydroxylamine hydrochloride ($45/kg) and palladium catalysts ($1,200/kg) .
Chemical Reactions Analysis
Types of Reactions
(E)-N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the reagents used.
Scientific Research Applications
Organic Synthesis Applications
3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:
- Synthesis of Isoxazolo[5,4-b]pyridines : The compound can be utilized to synthesize substituted isoxazolo[5,4-b]pyridine derivatives via condensation reactions with vinamidinium salts. This method has shown high yields and operational simplicity, making it an attractive approach for generating diverse heterocyclic compounds .
- Formation of Bicyclic Structures : The compound can participate in cyclization reactions that yield bicyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals .
Biological and Medicinal Applications
The biological activity of 3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime makes it a candidate for drug discovery:
- Anticancer Activity : Research has demonstrated that derivatives containing the isoxazole moiety exhibit significant cytotoxic effects against various cancer cell lines. Compounds synthesized from 3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime have been tested for their antiproliferative properties, showing promising results against colon and breast cancer cells .
- Pharmacological Potential : The compound's structure suggests potential interactions with biological targets, making it a subject of interest for further pharmacological studies aimed at developing new therapeutic agents .
Materials Science Applications
In materials science, 3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime's unique chemical properties can be exploited:
- Development of Novel Materials : Its distinctive structural features may lead to the creation of materials with specific properties useful in various applications ranging from electronics to coatings .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of (E)-N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Physical Data :
- Molecular Formula : Estimated as C$9$H$7$N$3$O$2$ (based on structural analogs).
- Spectroscopic Features : Expected IR peaks for oxime (N–O stretch ~1640 cm$^{-1}$), aliphatic C–H (~2900 cm$^{-1}$), and aromatic C=C (~1550 cm$^{-1}$), similar to related isoxazolo-pyridine derivatives .
Structural Analogues with Varying Substituents
Key Observations :
- Electron-Withdrawing Groups (e.g., CN, Cl) increase reactivity and cytotoxicity but may reduce solubility .
- Oxime vs. Ester/Carbonitrile : Oximes offer hydrogen-bonding sites, critical for enzyme inhibition, while esters/carbonitriles prioritize metabolic stability .
Crystallographic and Stability Insights
- The crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone reveals coplanar isoxazole-pyridine rings, stabilized by weak C–H⋯N interactions . Such planar structures enhance π-π stacking in biological targets.
- Oxime derivatives, like phosgene oxime analogs, are sensitive to hydrolysis but stable under dry, low-temperature storage .
Biological Activity
3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that have explored its pharmacological properties, synthesis methods, and applications in treating diseases, particularly cancer and inflammation.
Synthesis of 3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime
The compound can be synthesized through various organic reactions involving isoxazole derivatives. Recent advancements in synthetic methodologies have improved yields and efficiency. For instance, microwave-assisted synthesis has been highlighted as a promising approach for creating isoxazole derivatives, including 3-methylisoxazole compounds .
Biological Activity Overview
The biological activities of 3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime and related isoxazole derivatives include:
- Anticancer Activity : Several studies have reported that isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, acridine–isoxazole hybrids demonstrated significant antiproliferative activity against HCT 116 (colon cancer), MCF7 (breast cancer), and A704 (kidney cancer) cell lines .
- Anti-inflammatory Properties : Isoxazole compounds have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Compounds with specific substitutions on the isoxazole ring exhibited enhanced anti-inflammatory effects .
Anticancer Studies
A study evaluating the antiproliferative activity of various isoxazole derivatives found that those containing the 3-methylisoxazole moiety exhibited IC50 values in the low micromolar range against multiple cancer cell lines. For example:
- Compound A : IC50 = 1.5 µM against MCF7
- Compound B : IC50 = 2.3 µM against HCT 116
These results indicate a promising potential for these compounds in cancer therapy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.5 |
| Compound B | HCT 116 | 2.3 |
| Compound C | A704 | 1.9 |
Anti-inflammatory Studies
Research has also focused on the anti-inflammatory properties of isoxazole derivatives. For instance, a series of substituted isoxazoles were evaluated for their COX-2 inhibitory activity:
- Isoxazole Derivative X : IC50 = 0.95 µM
- Isoxazole Derivative Y : IC50 = 0.78 µM
These studies suggest that modifications to the isoxazole structure can significantly enhance its pharmacological profile.
| Isoxazole Derivative | COX-2 Inhibition (IC50 µM) |
|---|---|
| Derivative X | 0.95 |
| Derivative Y | 0.78 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between 3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime and target proteins involved in cancer and inflammation pathways. These studies provide insights into how structural modifications can optimize binding affinity and selectivity for therapeutic targets.
Q & A
Q. What are the established synthetic routes for 3-methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the isoxazole-pyridine scaffold and (2) oxime functionalization.
- Step 1 : Cyclization of precursors like 3-methyl-5-aminopyridine derivatives with nitrile oxides or hydroxylamine derivatives under acidic conditions forms the fused isoxazolo-pyridine core .
- Step 2 : The aldehyde group at position 5 undergoes condensation with hydroxylamine hydrochloride in ethanol/water under reflux to yield the oxime. Reaction conditions (pH, temperature) must be optimized to avoid over-oxidation or side products .
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm the oxime formation using IR (N–O stretch at 950–980 cm⁻¹) and ¹H NMR (characteristic –CH=N– peak at δ 8.2–8.5 ppm) .
Q. How is the compound characterized structurally?
- Methodological Answer : A multi-technique approach is essential:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å, C=N at ~1.28 Å) and hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing the oxime group) .
- NMR spectroscopy : ¹³C NMR distinguishes the aldehyde carbon (δ ~190 ppm) from the oxime carbon (δ ~150 ppm). 2D NOESY confirms spatial proximity of the methyl group (δ 2.4 ppm) to the pyridine ring .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 206.0822 for C₁₀H₁₁N₃O₂) to verify purity .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the isoxazolo-pyridine core be addressed?
- Methodological Answer : Regioselectivity during cyclization is influenced by electronic and steric factors:
- Electronic control : Use electron-withdrawing groups (e.g., nitro) on the pyridine ring to direct nitrile oxide cycloaddition to the desired position .
- Steric control : Bulky substituents on the pyridine nitrogen (e.g., tert-butyl) can block unwanted reaction sites .
- Validation : Compare HPLC retention times of regioisomers and use DFT calculations (e.g., Gaussian) to predict transition-state energies for competing pathways .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 45–75%) arise from variations in:
- Catalyst choice : Copper(I) iodide vs. Pd(PPh₃)₄ can alter cyclization efficiency. Screen catalysts under standardized conditions (e.g., 80°C, N₂ atmosphere) .
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) may recover different product ratios. Use LC-MS to quantify side products (e.g., over-oxidized carboxylic acids) .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time) affecting yield .
Q. What mechanistic insights explain the compound’s biological activity (e.g., antimicrobial)?
- Methodological Answer : Hypothesized mechanisms include:
- Enzyme inhibition : The oxime group chelates metal ions (e.g., Zn²⁺) in bacterial metalloproteases, disrupting function. Test via enzyme inhibition assays (e.g., fluorescence-based) with IC₅₀ values .
- Membrane disruption : Lipophilicity (logP ~1.8) allows penetration into microbial membranes. Validate using fluorescent probes (e.g., DiSC₃(5)) to monitor membrane depolarization .
- Resistance studies : Serial passage experiments (e.g., 20 generations) with E. coli can assess propensity for resistance development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
